molecular formula C20H27NO3 B1240335 Pipercallosine

Pipercallosine

Cat. No.: B1240335
M. Wt: 329.4 g/mol
InChI Key: KXYVTCVLCVPQKR-ONNLMXTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipercallosine is an alkaloid enamide that is (2E,4E)-N-(2-methylpropyl)nona-2,4-dienamide substituted at position 9 by a 1,3-benzodioxol-5-yl group. Isolated from Piper sarmentosum, it has been found to induce apoptosis in HT-29 cells. It has a role as a metabolite, an apoptosis inducer and a plant metabolite. It is an alkaloid, an enamide, a member of benzodioxoles and a secondary carboxamide. It derives from a 2-methylpropanamine.

Scientific Research Applications

  • Phytochemical Analysis : Wolff et al. (2015) conducted a study on Piper ottonoides, revealing the presence of pipercallosine in its roots. This study contributes to understanding the chemical composition of Piper species and supports their traditional medicinal use, particularly for treating toothache and sore throat (Wolff et al., 2015).

  • Isolation and Synthesis : A significant study by Pring (1982) focused on the isolation and identification of amides from Piper callosum, including this compound. This research also involved the synthesis of this compound and pipercallosidine, providing valuable insights into the chemical properties and potential applications of these compounds (Pring, 1982).

  • Medicinal Properties : The Piper genus, to which Piper ottonoides belongs, has been widely studied for its medicinal properties. Studies have shown that various Piper species have anti-inflammatory, antimicrobial, and antioxidant properties, which could be attributed in part to compounds like this compound (Lima et al., 2020).

  • Potential Therapeutic Applications : Another study by Yadav et al. (2022) highlights the therapeutic potential of piperine, a major compound in Piper nigrum and Piper longum. This study provides a context for understanding the possible applications of other Piper-derived compounds like this compound in clinical settings, given their similar source and possibly related bioactivity (Yadav et al., 2022).

  • Broader Research Context : The entire Piper genus has been the subject of extensive research due to its ethnopharmacological relevance and diverse bioactive compounds. The presence of this compound in Piper species contributes to this broad spectrum of biological activity, which encompasses anti-tumor, anti-inflammatory, and antimicrobial effects, among others (Yadav et al., 2020).

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2E,4E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,4-dienamide

InChI

InChI=1S/C20H27NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h4,6,8,10-13,16H,3,5,7,9,14-15H2,1-2H3,(H,21,22)/b6-4+,10-8+

InChI Key

KXYVTCVLCVPQKR-ONNLMXTPSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCCCC1=CC2=C(C=C1)OCO2

SMILES

CC(C)CNC(=O)C=CC=CCCCCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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